2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
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Overview
Description
2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a quinoline moiety, a triazole ring, and a phthalazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE typically involves multi-step reactions starting from commercially available precursors. The quinoline moiety can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones . The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide . The final phthalazinone structure is formed through a cyclization reaction involving phthalic anhydride and hydrazine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and triazole derivatives.
Scientific Research Applications
2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinolone Derivatives: Such as ciprofloxacin and levofloxacin, which are also used as antimicrobial agents.
Triazole Derivatives: Such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is unique due to its combined quinoline, triazole, and phthalazinone structures, which confer distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C21H16N6OS |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-(4-quinolin-5-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C21H16N6OS/c28-20-15-6-2-1-5-14(15)13-23-26(20)12-10-19-24-25-21(29)27(19)18-9-3-8-17-16(18)7-4-11-22-17/h1-9,11,13H,10,12H2,(H,25,29) |
InChI Key |
CEGJAFGBLHYBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5 |
Origin of Product |
United States |
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